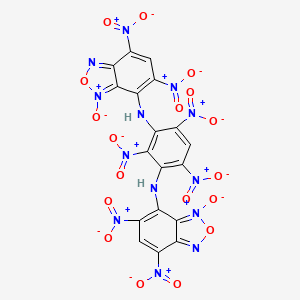
N,N'-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine, commonly known as DNFDNB, is a high explosive compound that is used in various scientific research applications. DNFDNB is a yellow crystalline solid that is highly explosive and sensitive to shock, heat, and friction.
Mecanismo De Acción
The mechanism of action of DNFDNB is based on its explosive properties. When DNFDNB is subjected to a shockwave, it rapidly decomposes, generating a high-pressure shockwave. This shockwave can be used to study the behavior of materials under extreme conditions.
Biochemical and Physiological Effects:
DNFDNB is not used in biochemical or physiological research due to its explosive properties. DNFDNB is highly toxic and can cause severe injury or death if mishandled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DNFDNB in lab experiments is its ability to generate high-pressure shockwaves. This allows researchers to study the behavior of materials under extreme conditions. However, the use of DNFDNB is limited by its explosive properties. DNFDNB must be handled with extreme care and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of DNFDNB in scientific research. One area of research is the development of new materials for military and industrial applications. DNFDNB can be used to study the behavior of materials under extreme conditions, which can lead to the development of new materials with improved properties. Another area of research is the study of shockwave interactions with biological tissues. DNFDNB can be used to generate shockwaves that can be used to study the effects of shockwaves on biological tissues. Additionally, the use of DNFDNB in high-pressure shockwave experiments can be applied to the study of astrophysics and planetary science.
Conclusion:
In conclusion, DNFDNB is a high explosive compound that is widely used in scientific research as a high explosive for shockwave experiments. DNFDNB is synthesized by the nitration of 4-benzofurazanone with a mixture of nitric acid and sulfuric acid. The main advantage of using DNFDNB in lab experiments is its ability to generate high-pressure shockwaves. However, the use of DNFDNB is limited by its explosive properties and requires specialized equipment and expertise. There are several future directions for the use of DNFDNB in scientific research, including the development of new materials, the study of shockwave interactions with biological tissues, and the study of astrophysics and planetary science.
Métodos De Síntesis
DNFDNB is synthesized by the nitration of 4-benzofurazanone with a mixture of nitric acid and sulfuric acid. The resulting 5,7-dinitro-4-benzofurazanone is then reacted with 2,4,6-trinitroaniline to produce DNFDNB. The synthesis of DNFDNB is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DNFDNB is widely used in scientific research as a high explosive for shockwave experiments. DNFDNB is used to generate high-pressure shockwaves that can be used to study the behavior of materials under extreme conditions. DNFDNB is also used in the development of new materials for military and industrial applications.
Propiedades
IUPAC Name |
1-N,3-N-bis(5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)-2,4,6-trinitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5N13O18/c32-23(33)4-1-5(24(34)35)11(20-13-7(26(38)39)3-9(28(42)43)15-18(13)31(47)49-22-15)16(29(44)45)10(4)19-12-6(25(36)37)2-8(27(40)41)14-17(12)30(46)48-21-14/h1-3,19-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPJXFXFMRUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C5=NO[N+](=C45)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5N13O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)

![tert-Butyl 3-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598584.png)


![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)
![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)

